4'-Cyano-2'-deoxycytidine chemical properties and structure
4'-Cyano-2'-deoxycytidine chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of 4'-Cyano-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical properties, structure, and relevant experimental methodologies for 4'-Cyano-2'-deoxycytidine, a modified nucleoside with significant potential in antiviral and anti-cancer research.
Chemical Properties
Table 1: Physicochemical Properties
| Property | 1'-C-cyano-2'-deoxycytidine[1] | 2'-deoxycytidine |
| Molecular Formula | C₁₀H₁₂N₄O₄ | C₉H₁₃N₃O₄[2] |
| Molecular Weight | 252.23 g/mol | 227.22 g/mol [2] |
| Melting Point | Not available | 207-210 °C |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Soluble in water and DMSO. |
| pKa | Not available | Not available |
| XLogP3-AA | -2.1 | -1.8 |
Table 2: Structural Identifiers for 1'-C-cyano-2'-deoxycytidine[1]
| Identifier | Value |
| IUPAC Name | (2S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile |
| SMILES | C1--INVALID-LINK--N2C=CC(=NC2=O)N)CO">C@@HO |
| InChI | InChI=1S/C10H12N4O4/c11-5-10(3-6(16)7(4-15)18-10)14-2-1-8(12)13-9(14)17/h1-2,6-7,15-16H,3-4H2,(H2,12,13,17)/t6-,7+,10-/m0/s1 |
Chemical Structure
The structure of 4'-Cyano-2'-deoxycytidine consists of a deoxyribose sugar moiety attached to a cytosine nucleobase, with a cyano group substituting the hydrogen at the 4' position of the sugar.
(Note: As specific structural data for the 4'-cyano isomer is unavailable, the following visualizations are based on the structure of the 1'-cyano isomer and adapted to represent the 4'-cyano modification for illustrative purposes.)
Caption: 2D structure of 4'-Cyano-2'-deoxycytidine.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 4'-Cyano-2'-deoxycytidine are not widely published. However, based on the synthesis of other 4'-substituted nucleosides, a general synthetic approach can be outlined.
General Synthesis of 4'-Substituted-2'-Deoxy-2'-α-Fluoro Nucleoside Analogs[3]
A common strategy involves the modification of a pre-existing nucleoside. For instance, the synthesis of 4′-substituted-2′-deoxy-2′-α-fluoro nucleoside derivatives can be achieved from commercially available 2′-deoxy-2′-α-fluorocytidine.[3] The synthesis of a 4'-cyano derivative would likely involve the introduction of the cyano group at the 4' position of a suitably protected deoxycytidine derivative. This can be achieved through various organic synthesis reactions, potentially involving a key intermediate with a leaving group at the 4' position, followed by nucleophilic substitution with a cyanide salt.
Caption: General synthetic workflow for 4'-substituted nucleosides.
Analytical Methods
Standard analytical techniques would be employed to characterize the final product:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the molecule, including the position of the cyano group and the stereochemistry of the sugar moiety.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement.
Biological Activity and Mechanism of Action
4'-Cyano-2'-deoxycytidine is investigated for its potential as an antiviral and anticancer agent.[4] Its mechanism of action is believed to be similar to other 4'-substituted nucleoside analogs, which act as chain terminators during DNA or RNA synthesis.
As an antiviral agent, 4'-cyano modified nucleosides have been shown to inhibit viral RNA-dependent RNA polymerase (RdRp). After entering the cell, the nucleoside is phosphorylated to its active triphosphate form. This triphosphate analog is then incorporated into the growing viral RNA chain by the viral RdRp. The presence of the 4'-cyano group sterically hinders the translocation of the polymerase, preventing the addition of the next nucleotide and thus terminating the replication of the viral genome.
Caption: Mechanism of antiviral action of 4'-Cyano-2'-deoxycytidine.
In the context of cancer therapy, the incorporation of such modified nucleosides into the DNA of cancer cells can induce DNA damage and apoptosis, thereby inhibiting tumor growth.[4]
Conclusion
4'-Cyano-2'-deoxycytidine is a promising nucleoside analog with potential therapeutic applications. While specific physicochemical data remains to be fully characterized in publicly accessible formats, its structural similarity to other 4'-substituted nucleosides provides a strong basis for understanding its chemical behavior and biological activity. Further research, particularly in the areas of detailed synthesis optimization and in vivo efficacy studies, will be crucial for its development as a potential therapeutic agent.
References
- 1. 1'-C-cyano-2'-deoxyCytidine | C10H12N4O4 | CID 10658439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic properties of a novel inosine analog, 4'-cyano-2'-deoxyinosine, after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
